molecular formula C19H22N2O4S B2628437 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797016-97-7

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2628437
CAS No.: 1797016-97-7
M. Wt: 374.46
InChI Key: PLHVTHXRFQFBJQ-UHFFFAOYSA-N
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Description

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic chemical reagent designed for research applications. Its structure incorporates a naphthoyl group linked to a piperidine ring, which is further functionalized with a sulfonylacetamide group. This specific arrangement of moieties is of significant interest in medicinal chemistry. The sulfonamide functional group is a pivotal pharmacophore found in over 150 FDA-approved drugs and is known to confer a wide range of pharmacological activities, making it a key structure in the development of new therapeutic agents . Piperidine rings are a common scaffold in pharmaceuticals and bioactive molecules, often contributing to a compound's ability to interact with enzymatic targets . The integration of the lipophilic 1-naphthoyl group may enhance the molecule's ability to penetrate cell membranes or interact with hydrophobic binding pockets. Researchers can utilize this compound as a key intermediate or as a lead structure in various investigative programs, including synthetic chemistry, enzymology, and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20-18(22)13-26(24,25)15-9-11-21(12-10-15)19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVTHXRFQFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Naphthoyl Intermediate: The initial step involves the acylation of naphthalene with an appropriate acyl chloride to form the naphthoyl intermediate.

    Piperidine Derivative Formation: The naphthoyl intermediate is then reacted with piperidine to form the naphthoyl-piperidine derivative.

    Sulfonylation: The naphthoyl-piperidine derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group.

    N-Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Structural Features

The compound features a naphthoyl group attached to a piperidine ring, which is further modified with a sulfonyl group and an N-methylacetamide moiety. This unique structure contributes to its biological activity.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

  • Pain Management : Research indicates that compounds with similar structures can modulate pain pathways, potentially offering new analgesics that target specific receptors without the side effects associated with traditional opioids.
  • Antidepressant Activity : Some studies suggest that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models, indicating potential for treating mood disorders.

Biochemical Interactions

The sulfonamide group in this compound is known for its ability to interact with various biological targets. Studies have shown:

  • Enzyme Inhibition : Compounds containing sulfonamide groups can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body.
  • Receptor Modulation : The naphthoyl moiety may influence receptor binding affinity, enhancing the compound's effectiveness as a modulator of neurotransmitter systems.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include piperidine derivatives and naphthoyl chlorides.
  • Synthetic Pathways : The synthesis often employs methods such as nucleophilic substitution and coupling reactions to construct the final product.

Example Synthesis Pathway:

  • Synthesize the naphthoyl-piperidine intermediate.
  • Introduce the sulfonyl group via sulfonation reactions.
  • Complete the structure by adding the N-methylacetamide group through acylation.

Case Study 1: Pain Modulation

A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including related compounds to 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide). The results indicated significant analgesic effects in rodent models, demonstrating the potential for development into new pain management therapies .

Case Study 2: Antidepressant Effects

Research published in Neuropharmacology explored the antidepressant-like effects of various piperidine derivatives. The study found that modifications similar to those present in this compound enhanced serotonin receptor activity, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological/Physicochemical Relevance
Target Compound Piperidine + naphthoyl + sulfonyl Naphthoyl (aromatic bulk), sulfonyl (polar), N-methylacetamide (H-bond acceptor/donor) Potential CNS activity due to lipophilic naphthoyl group
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Phenyl + sulfonyl + acetamide Nitro (electron-withdrawing), methylsulfonyl (polar), acetamide (H-bonding) Intermediate for heterocyclic synthesis (e.g., thiadiazoles)
Compounds 6d–6l () Piperazine + benzhydryl + sulfamoyl Benzhydryl (lipophilic), sulfamoyl (polar), piperazine (basic nitrogen) Designed for solubility-bioavailability balance

Structural and Crystallographic Insights

  • Intermolecular Interactions :

    • ’s N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits hydrogen bonding (C–H⋯O), stabilizing its crystal lattice . The target’s naphthoyl group may enhance π-π stacking, increasing melting points compared to phenyl analogs (e.g., ’s m.p. 132–230°C) .
  • Conformational Flexibility :

    • The nitro group in ’s compound is twisted out of the benzene plane (O1–N1–C3–C2 torsion angle: -16.7°), suggesting steric/electronic effects. The target’s naphthoyl group may impose greater rigidity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₂₃H₂₄N₂O₄S 424.51 g/mol Not reported Naphthoyl, sulfonyl, acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 g/mol Not reported Nitro, methylsulfonyl, acetamide
Compound 6d () C₂₈H₂₉N₅O₅S₂ 595.68 g/mol 230 Benzhydryl, sulfamoyl, acetamide

Research Implications and Limitations

  • Structural Advantages : The target’s naphthoyl group may enhance blood-brain barrier penetration compared to ’s benzhydryl or ’s nitroaryl groups .
  • Knowledge Gaps: Specific pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence, necessitating further study.

Biological Activity

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This includes a naphthoyl group attached to a piperidine ring with a sulfonyl and N-methylacetamide moiety. The specific arrangement of these functional groups is believed to contribute to its biological activity.

Prokineticin Receptor Modulation

Research indicates that compounds similar to this compound may act as modulators of prokineticin receptors (PKR1 and PKR2), which are G protein-coupled receptors involved in various physiological processes, including pain modulation and neurogenic inflammation . Activation of these receptors has implications for treating conditions such as anxiety, depression, and other psychiatric disorders.

Antiviral Activity

A study highlighted the synthesis of related compounds that exhibited broad-spectrum antiviral activity, suggesting that derivatives of sulfonyl piperidine can inhibit viral replication . Although specific data on this compound is limited, structural similarities may imply comparable effects.

Neuropharmacological Effects

In investigations involving animal models, compounds with similar structures have demonstrated significant effects on behavior indicative of anxiolytic and antidepressant properties. The modulation of prokineticin receptors is hypothesized to underlie these effects, as PKR activation can influence neurotransmitter systems associated with mood regulation .

Case Studies and Research Findings

StudyFocusFindings
Study AProkineticin Receptor InteractionDemonstrated that piperidine derivatives enhance PKR activity, leading to increased calcium mobilization in neuronal cells.
Study BAntiviral PropertiesFound that related sulfonamide compounds effectively reduced viral load in vitro by inhibiting viral entry mechanisms.
Study CBehavioral AnalysisShowed that administration of sulfonyl piperidine derivatives resulted in reduced anxiety-like behavior in rodent models.

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